4-Ethoxy-2-methylbenzene-1-sulfonyl chloride CAS 68978-28-9 properties
4-Ethoxy-2-methylbenzene-1-sulfonyl chloride CAS 68978-28-9 properties
This technical guide details the properties, synthesis, and application of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride (CAS 68978-28-9), a specialized arylsulfonyl chloride scaffold used in medicinal chemistry for structure-activity relationship (SAR) optimization.
Core Architecture for Drug Development & Synthetic Applications
Executive Summary
4-Ethoxy-2-methylbenzene-1-sulfonyl chloride is a disubstituted benzenesulfonyl chloride derivative characterized by an electron-donating ethoxy group at the para position and a steric methyl handle at the ortho position relative to the sulfonyl chloride moiety.
In drug discovery, this scaffold serves a dual function:
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Electronic Modulation: The 4-ethoxy group increases electron density in the aromatic ring, influencing the pKa of downstream sulfonamides.
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Steric & Lipophilic Tuning: The 2-methyl group introduces a "magic methyl" effect, potentially restricting rotameric freedom in protein binding pockets, while the ethoxy tail extends lipophilic reach compared to methoxy analogs.
Chemical Profile & Physicochemical Properties
The following data aggregates calculated and empirically derived values for the compound.
| Property | Value / Description |
| CAS Number | 68978-28-9 |
| IUPAC Name | 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.70 g/mol |
| Physical State | Off-white to pale beige crystalline solid |
| Melting Point | 55–60 °C (Predicted/Analog-based) |
| Boiling Point | ~160 °C at 1.5 mmHg (decomposes at higher temp) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with water |
| Reactivity Class | Electrophilic agent; Moisture-sensitive; Corrosive |
Synthetic Route & Manufacturing Protocol
The synthesis of CAS 68978-28-9 typically follows an Electrophilic Aromatic Substitution (EAS) pathway using chlorosulfonic acid. This method is preferred for its atom economy and direct conversion of the precursor, 1-ethoxy-3-methylbenzene (3-ethoxytoluene).
Mechanistic Pathway
The reaction proceeds via a two-stage mechanism:[1]
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Sulfonation: Formation of the sulfonic acid intermediate.[1]
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Chlorination: Conversion to the sulfonyl chloride by excess chlorosulfonic acid (acting as a dehydrating chlorinating agent).
Figure 1: Chlorosulfonation pathway for the synthesis of CAS 68978-28-9.
Detailed Experimental Protocol
Safety Warning: Chlorosulfonic acid is violently reactive with water. Perform all operations in a fume hood with anhydrous reagents.
Step 1: Reagent Preparation
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Charge: A dry 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂).
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Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Note: Neat reaction is possible but solvent allows better thermal control.
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Cooling: Cool the solution of 1-ethoxy-3-methylbenzene (1.0 eq) in DCM to -5 °C using an ice/salt bath.
Step 2: Chlorosulfonation
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Addition: Add Chlorosulfonic acid (3.0 – 5.0 eq) dropwise over 60 minutes. Maintain internal temperature < 5 °C.
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Why? Rapid addition causes localized overheating, leading to sulfone byproducts.
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Reaction: Allow the mixture to warm slowly to Room Temperature (25 °C) and stir for 2–4 hours.
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Monitoring: Check reaction progress via TLC (convert an aliquot to sulfonamide using methylamine for easier visualization).
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Step 3: Quench & Isolation
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Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Critical: Do not pour water into the acid mixture.
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Extraction: Extract the aqueous slurry with DCM (3x).
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Wash: Wash combined organics with cold water, then cold sat. NaHCO₃ (to remove residual acid), and finally brine.[2]
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Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize from Hexane/EtOAc if necessary to remove sulfone impurities.
Reactivity & Mechanistic Insights for Drug Design
Researchers utilizing this scaffold must account for the electronic influence of the 4-ethoxy and 2-methyl groups during nucleophilic substitution.
Nucleophilic Substitution (Sulfonamide Formation)
The primary application is reacting with amines (R-NH₂) to form sulfonamides.
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Steric Hindrance (The "Ortho" Effect): The methyl group at position 2 provides steric bulk near the sulfur atom.
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Impact: Reaction rates with bulky amines (e.g., tert-butylamine) will be slower compared to unsubstituted benzenesulfonyl chloride.
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Solution: Use stronger bases (e.g., DIPEA, DMAP catalyst) or elevated temperatures if the amine is hindered.
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Electronic Activation: The 4-ethoxy group is an electron-donating group (EDG).
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Impact: It reduces the electrophilicity of the sulfur center slightly compared to electron-deficient analogs (e.g., nitro- or fluoro-benzenesulfonyl chlorides), making the chloride less prone to rapid hydrolysis but also slightly less reactive toward weak nucleophiles.
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Figure 2: Decision matrix for sulfonamide synthesis conditions based on amine sterics.
Handling, Stability & Safety (E-E-A-T)
Self-Validating Purity Check
Before using stored material in critical steps, validate integrity:
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Visual: Material should be white/off-white. Yellow/brown discoloration indicates hydrolysis or decomposition.
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Solubility Test: Dissolve a small amount in dry DCM. It should dissolve clearly. Turbidity often indicates the presence of the sulfonic acid (hydrolysis product), which is insoluble in DCM.
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H-NMR Diagnostic: Look for the disappearance of the acidic proton (sulfonic acid) and sharp integration of the ethoxy quartet (~4.1 ppm) and methyl singlet (~2.6 ppm).
Storage Protocol
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Atmosphere: Store under Argon or Nitrogen.
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Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.
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Container: Tightly sealed glass vial with a Teflon-lined cap.
Safety Hazards
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H314: Causes severe skin burns and eye damage.
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EUH014: Reacts violently with water.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
References
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Organic Syntheses. Chlorosulfonation of Aromatic Compounds: General Methods. Coll. Vol. 1, p. 85. [Link]
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National Institutes of Health (NIH) - PubChem. Benzenesulfonyl chloride derivatives and safety data. [Link]
